3-chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide
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Overview
Description
3-chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide is a complex organic compound with the molecular formula C17H16Cl4N2O. It is characterized by the presence of multiple chlorine atoms and a benzamide group, making it a compound of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloro-1-(2,4-dimethylanilino)ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide
- 4-chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide
- 2,4-dichloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide
Uniqueness
3-chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide is unique due to its specific arrangement of chlorine atoms and the presence of the 2,4-dimethylanilino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H16Cl4N2O |
---|---|
Molecular Weight |
406.1 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H16Cl4N2O/c1-10-6-7-14(11(2)8-10)22-16(17(19,20)21)23-15(24)12-4-3-5-13(18)9-12/h3-9,16,22H,1-2H3,(H,23,24) |
InChI Key |
OUPXVOBPZQXGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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